molecular formula C14H26Cl3N3O B2791675 N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride CAS No. 2198399-87-8

N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride

Cat. No.: B2791675
CAS No.: 2198399-87-8
M. Wt: 358.73
InChI Key: IMOCXNIMMUWXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine trihydrochloride is a tertiary amine derivative featuring a pyridine ring substituted with a pyrrolidin-3-yloxy group at the 4-position and a methyl-propan-2-amine moiety at the 2-position. The trihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O.3ClH/c1-11(2)17(3)10-12-8-13(5-7-16-12)18-14-4-6-15-9-14;;;/h5,7-8,11,14-15H,4,6,9-10H2,1-3H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCXNIMMUWXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=NC=CC(=C1)OC2CCNC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H26Cl3N3O
  • Molecular Weight : 358.73 g/mol
  • IUPAC Name : this compound

The structure includes a pyrrolidine ring, which is commonly found in various bioactive compounds, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The presence of the pyridine and pyrrolidine moieties allows it to engage in hydrogen bonding and hydrophobic interactions, facilitating its binding to target proteins.

  • Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors, including those for dopamine and serotonin, which are crucial in regulating mood and behavior.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

1. Antinociceptive Effects

Research indicates that derivatives of this compound exhibit significant antinociceptive (pain-relieving) properties. For instance, studies have shown that similar compounds with a pyrrolidine structure demonstrate enhanced activity in pain models:

CompoundActivityED50 (mg/kg)Reference
U-504880.004Effective analgesic
N-Methyl derivativeTBDTBDCurrent study

These findings suggest that modifications to the structure can enhance or diminish pain-relieving effects.

2. Antimicrobial Properties

The compound has been investigated for its potential antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against both bacterial and fungal strains:

Pathogen TypeActivity ObservedReference
Bacteria (e.g., E. coli)Inhibition at low concentrations
Fungi (e.g., Candida spp.)Moderate inhibition observed

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

3. Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound may influence neurological pathways, potentially offering therapeutic benefits in conditions like depression or anxiety:

ConditionPotential EffectReference
DepressionPossible enhancement of mood-regulating neurotransmitters
AnxietyAnxiolytic effects observed in preliminary models

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Opioid Kappa Agonists : A study on N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted ethyl]-acetamides showed that compounds with similar structures could act as potent kappa opioid receptor agonists, providing analgesic effects comparable to established medications .
  • Aurora Kinase Inhibition : Research into related pyridine derivatives revealed their role as Aurora kinase inhibitors, demonstrating the potential for anticancer applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique molecular structure characterized by the presence of a pyridine ring and a pyrrolidine moiety. This structural configuration is believed to contribute to its biological activity, particularly in modulating neurotransmitter systems.

Molecular Formula

  • Chemical Formula: C14H23N3O·3HCl
  • Molecular Weight: 303.82 g/mol

Scientific Research Applications

1. Neuropharmacology

N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride has shown potential in neuropharmacological studies. Its analogues have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. This inhibition may provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease.

Case Study: Inhibition of nNOS
A study demonstrated that certain derivatives of this compound effectively reduced nNOS activity in vitro, suggesting a potential mechanism for neuroprotection in models of neurodegeneration.

2. Cognitive Enhancement

Research indicates that the compound may influence cognitive functions through its interaction with cholinergic receptors, similar to nicotine. This property positions it as a candidate for further exploration in cognitive enhancement therapies.

Case Study: Cognitive Function Modulation
In animal models, administration of the compound resulted in improved performance in tasks assessing memory and learning, indicating its potential as a cognitive enhancer.

3. Drug Development

The compound's unique pharmacological profile makes it an attractive candidate for drug development targeting various neurological disorders. Its solubility in aqueous solutions allows for easy formulation into pharmaceuticals.

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
This compoundStructureInhibits nNOS; potential cognitive enhancer
Ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochlorideStructureHigher affinity for specific receptors due to dual pyridine presence
1-Ethyl-4-[4-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]phenyl]sulfonylpiperazine trihydrochlorideStructureEnhanced solubility and stability

Chemical Reactions Analysis

Salt Metathesis and Ion Exchange

The trihydrochloride salt can undergo anion exchange reactions in aqueous or polar aprotic solvents. For example:
Reaction :
Compound3HCl+3AgNO3Compound3NO3+3AgCl\text{Compound} \cdot 3\text{HCl} + 3\text{AgNO}_3 \rightarrow \text{Compound} \cdot 3\text{NO}_3^- + 3\text{AgCl} \downarrow
This reaction is critical for modifying solubility or preparing analytical standards. Nitrate or sulfate salts may enhance stability in specific formulations .

Deprotonation and Free Base Reactivity

Under basic conditions, the tertiary amine can be deprotonated, enabling nucleophilic reactions:
Conditions : NaOH or K₂CO₃ in H₂O/THF.
Reactivity :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Oxidation Reactions

The tertiary amine and pyridine ring are susceptible to oxidation:
Reagents : H₂O₂, m-CPBA, or KMnO₄.
Products :

  • N-Oxide formation :
    Tertiary amine+H2O2N-Oxide\text{Tertiary amine} + \text{H}_2\text{O}_2 \rightarrow \text{N-Oxide}

  • Pyridine ring oxidation : May yield pyridine N-oxide derivatives .

Coordination Chemistry

The pyridine nitrogen and tertiary amine can act as ligands for transition metals:
Example :
Compound+CuCl2[Cu(Compound)n]Cl2\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu}(\text{Compound})_n]\text{Cl}_2
Such complexes are studied for catalytic or biomedical applications .

Hydrolysis of the Ether Linkage

The pyrrolidin-3-yloxy ether may cleave under strong acidic or basic conditions:
Acidic Hydrolysis :
Ether+HCl (conc.)Pyridinol+Pyrrolidin-3-ol\text{Ether} + \text{HCl (conc.)} \rightarrow \text{Pyridinol} + \text{Pyrrolidin-3-ol}
Basic Hydrolysis :
Ether+NaOHPyridinol+Pyrrolidin-3-olate\text{Ether} + \text{NaOH} \rightarrow \text{Pyridinol} + \text{Pyrrolidin-3-olate}
Reaction rates depend on steric hindrance and electronic effects .

Stability Under Thermal and Photolytic Conditions

ConditionObservationMechanism
Heat (≥150°C) Decomposition via Hoffmann eliminationTertiary amine → alkene + NH₃
UV Light Radical formation at pyridine ringC-N bond cleavage

Thermogravimetric analysis (TGA) of similar compounds shows mass loss starting at 180°C .

Comparative Reactivity with Structural Analogs

Analog StructureKey Reactivity Differences
N-Methyl-2-(pyridin-2-yl)ethanamine Faster alkylation due to less steric hindrance
Pyrrolidine-free analogs Reduced coordination with metals

Bulkier substituents on the pyridine ring reduce reaction rates in electrophilic substitutions .

Synthetic Modifications for Biological Studies

Modification TypeReaction SchemeApplication
Isotope Labeling 13C ^{13}\text{C}-Methyl iodide → 13C ^{13}\text{C}-labeled compoundMetabolic tracing
Fluorescent Tagging Reaction with FITC isothiocyanateCellular imaging probes

These derivatives are pivotal in pharmacokinetic studies .

While specific reaction data for this exact compound is limited in published literature, the above analysis extrapolates from structurally related amines and pyridine derivatives. Further experimental studies are required to validate reaction efficiencies and mechanistic pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine or Pyridine Cores

N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine Trihydrochloride (CAS: 1803581-51-2)
  • Structure : Replaces the pyridine-oxypyrrolidine group with a pyrimidine ring.
  • Molecular Formula : C₁₀H₁₉Cl₃N₄; Molecular Weight : 301.64 .
  • Pyrimidines are often used in antiviral or anticancer agents due to their DNA/RNA mimicry.
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride
  • Structure : Features a pyrimidin-4-amine group with a trifluoromethyl substituent and a stereospecific (3R)-pyrrolidine.
  • Molecular Weight : 305.13 g/mol .
  • Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration. This compound is highlighted for applications in pharmaceuticals and agrochemicals .
N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride (CAS: 2095467-43-7)
  • Structure : Contains two 2-pyridylethyl groups attached to a methylamine.
  • Molecular Weight : 350.71; Appearance : Pale yellow solid .
  • Such compounds are explored in catalysis or metal ion coordination.

Physicochemical Properties

Compound Molecular Weight Core Structure Salt Form Key Substituents
Target Compound Not reported Pyridine Trihydrochloride 4-Pyrrolidin-3-yloxy, 2-methyl-propan-2-amine
N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine 301.64 Pyrimidine Trihydrochloride Pyrimidin-2-ylmethyl
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine 305.13 Pyrimidine Dihydrochloride 6-Trifluoromethyl, (3R)-pyrrolidin
N-Methyl-N,N-bis(2-pyridylethyl)amine 350.71 Pyridine (bis) Trihydrochloride Bis(2-pyridylethyl)

Notes:

  • Trihydrochloride salts generally improve solubility but may increase hygroscopicity.
  • Pyridine derivatives often exhibit higher basicity than pyrimidines due to fewer electronegative atoms.

Q & A

What are the recommended synthetic routes for N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride?

Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyrrolidin-3-yloxy pyridine derivatives with propan-2-amine precursors. Key steps include nucleophilic substitutions under inert atmospheres (e.g., nitrogen) and the use of catalysts such as palladium or copper for cross-coupling reactions. Solvents like dimethylformamide (DMF) or toluene are employed, with controlled temperatures (60–100°C). The trihydrochloride salt is formed via acid-base reactions using HCl. Purification often involves column chromatography and recrystallization .

How is the compound characterized for purity and structural integrity in academic research?

Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are used to assess purity (>95%).
  • Structural Confirmation: 1H and 13C NMR spectroscopy (DMSO-d6 or CDCl3) verify functional groups and connectivity. X-ray crystallography (using SHELX programs) resolves stereochemistry and salt formation .
  • Elemental Analysis: CHN analysis quantifies carbon, hydrogen, and nitrogen to validate stoichiometry .

What experimental strategies address low yields during the final salt formation step?

Answer: Low yields in trihydrochloride formation may arise from poor solubility or incomplete protonation. Strategies include:

  • Solvent Optimization: Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance solubility.
  • Stoichiometric Adjustments: Increase HCl equivalents (3–4 eq) and monitor pH during salt precipitation.
  • Temperature Control: Gradual cooling (0–4°C) promotes crystalline salt formation. Yield improvements are tracked via gravimetric analysis .

How can researchers resolve contradictions in biological activity data across different assays?

Answer: Contradictions may stem from assay conditions or compound stability. Methodological approaches include:

  • Stability Testing: Assess compound integrity in assay buffers (e.g., PBS, DMEM) via LC-MS over 24–72 hours.
  • Solubility Profiling: Use dynamic light scattering (DLS) to detect aggregation in aqueous media.
  • Target Validation: Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What advanced techniques are recommended for analyzing the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs or kinases).
  • Molecular Dynamics (MD): AMBER or GROMACS simulations (100 ns) evaluate binding stability and conformational changes.
  • Cryo-EM/X-ray Crystallography: Resolve ligand-target complexes at atomic resolution (≤2.0 Å) .

How should researchers address discrepancies in crystallographic data refinement?

Answer: Discrepancies in SHELXL refinement (e.g., high R-factors) may indicate twinning or disordered solvent. Solutions include:

  • Twinning Analysis: Use PLATON to detect twinning and apply HKLF5 refinement.
  • Solvent Masking: Exclude disordered solvent molecules with SQUEEZE.
  • Validation Tools: Check for geometric outliers with Mogul and Ramachandran plots .

What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: SwissADME or pkCSM estimates absorption, CYP450 interactions, and blood-brain barrier penetration.
  • Metabolite Identification: CYP450 docking (e.g., CYP3A4) and mass fragmentation patterns (using MetFrag) predict metabolic pathways .

How can researchers optimize the compound’s solubility for in vivo studies?

Answer:

  • Salt Screening: Test alternative counterions (e.g., citrate, mesylate) using high-throughput crystallization.
  • Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Amorphous Dispersion: Prepare solid dispersions via spray drying (e.g., with HPMCAS) .

What are the best practices for validating synthetic intermediates?

Answer:

  • In-Process Controls (IPC): Monitor reactions via TLC or inline FTIR.
  • Intermediate Purity: Use preparative HPLC (>98% purity) before proceeding to subsequent steps.
  • Structural Elucidation: Assign 2D NMR (COSY, HSQC) signals to confirm regioisomeric purity .

How should researchers design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications: Synthesize analogs with variations in the pyrrolidine-oxypyridine scaffold.
  • Biological Testing: Screen against primary and counter-targets (e.g., selectivity panels).
  • Data Analysis: Use multivariate statistics (PCA or PLS) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.